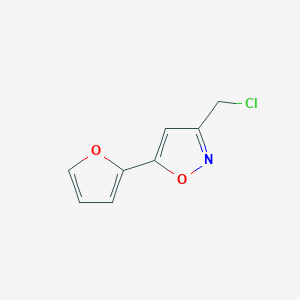

3-(Chloromethyl)-5-(2-furyl)isoxazole

Vue d'ensemble

Description

3-(Chloromethyl)-5-(2-furyl)isoxazole is an organic compound that features a chloromethyl group attached to an isoxazole ring, which is further substituted with a 2-furyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-5-(2-furyl)isoxazole typically involves the reaction of 2-furyl isocyanide with chloromethyl ketone under basic conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the isoxazole ring. The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in an organic solvent like dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.

Analyse Des Réactions Chimiques

Substitution Reactions

The chloromethyl group undergoes nucleophilic substitution, enabling diverse functionalization:

Reagents and Conditions

-

Nucleophiles : Amines, thiols, azides, alcohols.

-

Base : Triethylamine, K₂CO₃, or NaHCO₃.

-

Solvents : Dichloromethane (DCM), THF, or aqueous media.

Key Findings

-

Reaction with sodium azide (NaN₃) yields 3-(azidomethyl)-5-(2-furyl)isoxazole, a precursor for "click chemistry" applications .

-

Primary amines (e.g., methylamine) form 3-(aminomethyl)-5-(2-furyl)isoxazole derivatives under mild conditions (25°C, 2–4 hrs) .

-

Thiophenol substitutes the chloride to produce 3-(phenylthiomethyl)-5-(2-furyl)isoxazole, confirmed by NMR and HRMS .

Table 1: Substitution Reactions and Products

Oxidation Reactions

The furan ring undergoes selective oxidation to form oxygenated derivatives:

Reagents and Conditions

-

Oxidants : NaIO₄, KMnO₄, or CrO₃.

-

Solvents : Water, DCE, or acetonitrile (ACN).

Key Findings

-

NaIO₄-mediated oxidation converts the furan ring to a furanone moiety (e.g., 5-(3-oxo-2,5-dihydrofuran-2-yl)isoxazole) .

-

Controlled oxidation with CrO₃ in acidic conditions yields 2,5-diketone derivatives, characterized by IR (C=O stretch at 1,710 cm⁻¹) .

Table 2: Oxidation Reactions and Products

| Oxidant | Product | Yield (%) | Conditions | Source |

|---|---|---|---|---|

| NaIO₄ | 5-(3-Oxo-2,5-dihydrofuran-2-yl)isoxazole | 76 | H₂O/ACN (1:1), RT, 2 hrs | |

| CrO₃ | 2,5-Diketone derivative | 68 | H₂SO₄, 0°C, 30 min |

Reduction Reactions

The isoxazole ring is reduced to isoxazoline or isoxazolidine derivatives:

Reagents and Conditions

-

Reductants : LiAlH₄, H₂/Pd-C.

-

Solvents : Et₂O, ethanol.

Key Findings

-

LiAlH₄ selectively reduces the isoxazole ring to isoxazoline (Δ³-isoxazoline) without affecting the furan moiety .

-

Catalytic hydrogenation (H₂, Pd/C) yields fully saturated isoxazolidine derivatives, verified by mass spectrometry .

Table 3: Reduction Reactions and Products

| Reductant | Product | Yield (%) | Conditions | Source |

|---|---|---|---|---|

| LiAlH₄ | Δ³-Isoxazoline | 82 | Et₂O, reflux, 6 hrs | |

| H₂/Pd-C | Isoxazolidine derivative | 90 | EtOH, 50 psi, 12 hrs |

Cycloaddition and Heterocycle Formation

The compound participates in [3+2] cycloadditions and forms fused heterocycles:

Reagents and Conditions

-

Dipolarophiles : Nitriles, alkynes.

-

Catalysts : Cu(I) or Ru(II) complexes.

Key Findings

Applications De Recherche Scientifique

3-(Chloromethyl)-5-(2-furyl)isoxazole has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly as a precursor to bioactive compounds.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mécanisme D'action

The mechanism of action of 3-(Chloromethyl)-5-(2-furyl)isoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The furan and isoxazole rings may also interact with hydrophobic pockets in target proteins, enhancing binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Similar Compounds

3-(Chloromethyl)-5-(2-thienyl)isoxazole: Similar structure but with a thiophene ring instead of a furan ring.

3-(Bromomethyl)-5-(2-furyl)isoxazole: Similar structure but with a bromomethyl group instead of a chloromethyl group.

3-(Chloromethyl)-5-(2-pyridyl)isoxazole: Similar structure but with a pyridine ring instead of a furan ring.

Uniqueness

3-(Chloromethyl)-5-(2-furyl)isoxazole is unique due to the presence of both a chloromethyl group and a furan ring, which confer distinct reactivity and potential biological activity. The combination of these functional groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in scientific research.

Activité Biologique

3-(Chloromethyl)-5-(2-furyl)isoxazole is a heterocyclic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains both isoxazole and furyl functionalities, which contribute to its reactivity and possible therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Structure and Composition

- Molecular Formula : C₈H₆ClNO₂

- Molecular Weight : 183.59 g/mol

- Functional Groups : Chloromethyl (-CH₂Cl) and furyl (-C₄H₃O) groups attached to the isoxazole ring.

Synthesis

The synthesis of this compound can be achieved through various methods involving different starting materials. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry are employed to confirm the structure and purity of the synthesized compound.

The chloromethyl group in this compound acts as an electrophilic moiety, facilitating covalent bonding with nucleophilic groups such as thiols in proteins. This property allows the compound to serve as a bioconjugation agent, enhancing protein purification, detection, and activity studies.

Potential Applications:

- Antibody-Drug Conjugates (ADCs) : The compound may function as a cytotoxic warhead in ADCs, targeting cancer cells by alkylating essential cellular components upon delivery.

- Fluorescent Probes : It can be conjugated to fluorescent tags for visualization in cellular studies.

Cytotoxicity Studies

Research has indicated that isoxazole derivatives exhibit varying degrees of cytotoxicity against different cancer cell lines. For instance, a study demonstrated that certain isoxazoles induced apoptosis by modulating the expression of key regulatory proteins such as Bcl-2 and p21WAF-1 in human promyelocytic leukemia cells (HL-60). Specifically, one derivative decreased Bcl-2 expression while increasing p21WAF-1 levels, suggesting a dual mechanism involving both apoptosis promotion and cell cycle arrest .

Comparative Biological Activity

A comparative analysis of structurally similar compounds highlights the unique biological profile of this compound:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 3-Methylisoxazole | Methyl group at position 3 | Exhibits neuroprotective effects |

| 5-Furylisoxazole | Furyl group at position 5 | Known for anti-inflammatory properties |

| 4-Bromoisoxazole | Bromine substituent at position 4 | Displays potent antimicrobial activity |

| This compound | Chloromethyl and furyl groups | Potential use in ADCs and bioconjugation |

In Vivo Studies

In vivo studies have explored the anti-inflammatory properties of substituted isoxazoles, including derivatives similar to this compound. These studies suggest that certain isoxazoles selectively inhibit cyclooxygenase-2 (COX-2), offering a safer alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs) with fewer side effects .

Anticancer Research

Recent research has focused on the anticancer potential of various isoxazoles. For example, derivatives have shown significant cytotoxic effects against multiple cancer cell lines, with some compounds demonstrating selectivity towards specific cancer types. The ability to modify the chloromethyl group may enhance these effects through targeted delivery systems .

Propriétés

IUPAC Name |

3-(chloromethyl)-5-(furan-2-yl)-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO2/c9-5-6-4-8(12-10-6)7-2-1-3-11-7/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPIMDVOPXIOKAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CC(=NO2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90407165 | |

| Record name | 3-(chloromethyl)-5-(2-furyl)isoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90407165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

848658-70-8 | |

| Record name | 3-(chloromethyl)-5-(2-furyl)isoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90407165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.